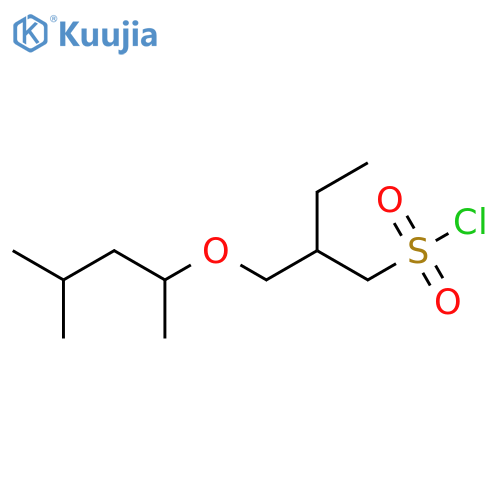

Cas no 1469006-64-1 (2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride)

2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-Butanesulfonyl chloride, 2-[(1,3-dimethylbutoxy)methyl]-

- 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

- 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride

-

- インチ: 1S/C11H23ClO3S/c1-5-11(8-16(12,13)14)7-15-10(4)6-9(2)3/h9-11H,5-8H2,1-4H3

- InChIKey: NNUGQIQICIJMON-UHFFFAOYSA-N

- SMILES: C(S(Cl)(=O)=O)C(COC(C)CC(C)C)CC

2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144826-0.1g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366739-50mg |

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride |

1469006-64-1 | 98% | 50mg |

¥22032 | 2023-04-15 | |

| Enamine | EN300-1144826-1.0g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1144826-5g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366739-100mg |

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride |

1469006-64-1 | 98% | 100mg |

¥28836 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366739-250mg |

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride |

1469006-64-1 | 98% | 250mg |

¥30153 | 2023-04-15 | |

| Enamine | EN300-1144826-2.5g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1144826-5.0g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1144826-0.05g |

2-{[(4-methylpentan-2-yl)oxy]methyl}butane-1-sulfonyl chloride |

1469006-64-1 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366739-500mg |

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride |

1469006-64-1 | 98% | 500mg |

¥31449 | 2023-04-15 |

2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride 関連文献

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chlorideに関する追加情報

Introduction to 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride (CAS No. 1469006-64-1) and Its Applications in Modern Chemical Biology

2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1469006-64-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry and pharmaceutical applications. The presence of both an alkoxy methyl group and a sulfonyl chloride moiety makes this molecule a valuable intermediate in the synthesis of complex biomolecules, including drug candidates and bioactive probes.

The structure of 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride features a butane backbone substituted with a sulfonyl chloride at the terminal carbon and an oxymethyl group attached to the fourth carbon. The 4-methylpentan-2-yl side chain introduces steric and electronic diversity, enabling fine-tuning of molecular interactions in biological systems. This structural design not only enhances solubility and reactivity but also provides a scaffold for further functionalization, making it an attractive building block for medicinal chemists.

In recent years, the demand for high-quality intermediates in drug discovery has surged, driven by advancements in biotechnology and computational chemistry. Sulfonyl chlorides, in particular, have been instrumental in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents. The synthetic utility of 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride lies in its ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions. This property has been leveraged in the synthesis of peptidomimetics and other small-molecule inhibitors targeting critical biological pathways.

One of the most compelling applications of this compound is in the field of bioconjugation chemistry. The sulfonyl chloride functionality serves as an efficient coupling agent for linking biomolecules such as peptides, proteins, and nucleic acids. This has opened up new avenues for the development of targeted therapeutics, diagnostic agents, and imaging probes. For instance, researchers have utilized derivatives of 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride to create site-specific modifications on antibodies, enhancing their pharmacokinetic profiles and therapeutic efficacy.

Moreover, the 4-methylpentan-2-yl group imparts favorable physicochemical properties to the molecule, including improved lipophilicity and metabolic stability. These characteristics are particularly important for oral bioavailability and cellular uptake, making this compound a promising candidate for drug development. Recent studies have demonstrated its utility in generating novel sulfonamide-based drugs that exhibit potent activity against infectious diseases and cancer. The ability to modify both the sulfonyl chloride and alkoxy methyl moieties allows for rapid optimization of drug-like properties such as solubility, binding affinity, and pharmacokinetics.

The chemical biology applications of 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride extend beyond drug discovery. It has been employed as a tool compound in mechanistic studies investigating enzyme-catalyzed reactions and metabolic pathways. For example, researchers have used this compound to probe the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. By incorporating labeled sulfonyl chlorides into substrate analogs, scientists can gain insights into enzymatic turnover rates and substrate specificity.

Advances in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict how different analogs of 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride will interact with biological targets at the atomic level. This has accelerated the discovery process by identifying promising candidates for experimental validation without the need for extensive wet chemistry trials.

The future prospects of this compound are vast, with ongoing research exploring its potential in gene editing technologies such as CRISPR-Cas systems. The ability to introduce sulfonamide linkages into guide RNAs or Cas proteins could lead to novel therapeutic strategies for genetic disorders. Additionally, efforts are underway to develop greener synthetic routes for producing derivatives of CAS No. 1469006-64-1, aligning with global sustainability goals.

In conclusion, 2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride (CAS No. 1469006-64-1) represents a versatile intermediate with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for drug discovery and biomolecular engineering. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in developing innovative therapeutics that address unmet medical needs.

1469006-64-1 (2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride) Related Products

- 1864062-06-5(4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride)

- 2248352-76-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate)

- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)

- 2731008-33-4(2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)

- 1805499-02-8(4-Aminomethyl-2-cyano-6-nitrobenzoic acid)

- 900018-75-9([(3-bromophenyl)amino]thiourea)

- 1185303-12-1(4-(5-Methyl-furan-2-yl)-phenylamineoxalate)

- 2095409-12-2(4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride)

- 21797-56-8(3,4,4-trimethylpent-2-enoic acid)

- 37480-41-4(methyl 1-methyl-4-oxocyclohexane-1-carboxylate)